2-(sec-butylthio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-butan-2-ylsulfanyl-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2OS2/c1-3-10(2)22-16-18-13-8-9-21-14(13)15(20)19(16)12-6-4-11(17)5-7-12/h4-7,10H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRDKQFVFDJYHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)F)SCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(sec-butylthio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative notable for its diverse biological activities, particularly in the fields of medicinal chemistry and drug development. This compound features a unique combination of a sec-butylthio group and a 4-fluorophenyl moiety, which contribute to its potential pharmacological properties.
Chemical Structure and Properties
The compound belongs to the thieno[3,2-d]pyrimidinone class and is characterized by the following structural formula:
Structural Representation
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H19FN2OS2 |
| Molecular Weight | 348.47 g/mol |
| SMILES | CCCCC(SC1=NC(=O)N(C=C1)C=C(C)C)C=C(C)C=CC(C)C |
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:
- Antitumor Activity : Thienopyrimidine derivatives have shown promising results against various cancer cell lines. The presence of the sec-butylthio and 4-fluorophenyl groups may enhance the compound's ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Compounds similar to this compound exhibit anti-inflammatory properties by modulating inflammatory pathways and cytokine production.
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various bacterial strains. The thienopyrimidine core is known for its ability to disrupt bacterial cell wall synthesis.
The mechanism of action for this compound likely involves interaction with specific biological targets, including:
- Enzymes : Inhibition of key enzymes involved in cancer cell proliferation or inflammatory responses.
- Receptors : Modulation of receptor activity that can lead to altered signaling pathways.
- DNA Interactions : Potential intercalation into DNA structures, leading to disruption of replication and transcription processes.
Case Studies and Research Findings
Several studies have explored the biological activities of thienopyrimidine derivatives, including the specific compound :
- Study on Antitumor Activity : A study demonstrated that derivatives of thienopyrimidine exhibited significant cytotoxic effects on MDA-MB-231 (breast cancer) cells with IC50 values in the low micromolar range. The structural modifications influenced potency and selectivity against cancer cells .
- Anti-inflammatory Study : Another research highlighted that compounds with similar structures reduced pro-inflammatory cytokines in LPS-stimulated macrophages, indicating potential use in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
To provide a clearer understanding of the biological activity of this compound, a comparison with other thienopyrimidine derivatives is useful:
| Compound Name | Biological Activity | IC50 (μM) |
|---|---|---|
| 2-(methylthio)-3-(trifluoromethyl)phenyl-thieno[3,2-d]pyrimidin-4(3H)-one | Antitumor | 5.0 |
| 2-(ethylthio)-3-(4-fluorophenyl)-thieno[2,3-d]pyrimidin-4(3H)-one | Antimicrobial | 10.0 |
| 2-(n-propylthio)-3-(phenyl)-thieno[3,4-d]pyrimidin-4(3H)-one | Hormonal antagonist | 8.0 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The thieno[3,2-d]pyrimidin-4(3H)-one scaffold is a common framework in medicinal chemistry. Key structural differences among analogs include:
- Saturation : The 6,7-dihydro modification in the target compound contrasts with fully aromatic cores (e.g., in ), which may alter electronic properties and solubility.
- Substituent Position and Type: Position 2: The sec-butylthio group in the target compound differs from tert-butylamino (4o, ) or propan-2-ylamino (4q, ), which introduce hydrogen-bonding capabilities. The sec-butylthio group’s lipophilicity may enhance membrane permeability but reduce aqueous solubility . Position 3: The 4-fluorophenyl group is distinct from methyl (3a, ) or benzyl () substituents. Fluorine’s electronegativity can stabilize aryl rings and modulate pharmacokinetics . Position 6: The target compound lacks substituents at position 6, unlike pyrimidinyl (4o, ) or phenylethynyl (2h, ) groups, which can enhance π-π stacking in biological targets .
Physicochemical Properties
Melting points and solubility are influenced by substituents and core saturation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
